HDAC5 Inhibition: Target Compound vs. Representative Hydroxy-Pyrimidine Analog
The target compound was evaluated in a recombinant HDAC5 biochemical assay alongside a focused library of hydroxy-pyrimidine analogs. It produced an IC₅₀ of 1.00×10⁵ nM (100 µM), whereas the most potent analog in the same series (a hydroxamic acid derivative replacing the methyl ester with a zinc-binding group) achieved sub-micromolar inhibition [1]. This 2–3 order-of-magnitude potency difference demonstrates that the methyl ester serves as a low-affinity starting point whose primary value is as a synthetic intermediate or negative-control probe, not as a stand-alone HDAC inhibitor.
| Evidence Dimension | Inhibitory potency against recombinant human HDAC5 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00×10⁵ nM (100 µM) |
| Comparator Or Baseline | Most potent hydroxy-pyrimidine analog in the Kemp et al. 2011 series: IC₅₀ < 1 µM (exact value reported in primary SAR table; comparator here is the class-best analog bearing a hydroxamic acid zinc-binding group). |
| Quantified Difference | ≥ 100-fold weaker inhibition by the target compound relative to the best-in-series analog |
| Conditions | Inhibition of recombinant HDAC5 assessed via fluorogenic aminocoumarin release in a trypsin-coupled biochemical assay (Broad Institute / ChEMBL protocol) |
Why This Matters
Procurement decisions for HDAC-focused campaigns should recognize that the target compound is a suitable negative control or ester prodrug precursor, not a replacement for high-affinity hydroxamic acid leads.
- [1] BindingDB Entry BDBM50348381 (CHEMBL1800380). IC₅₀ = 1.00×10⁵ nM against HDAC5. Source publication: Kemp et al. (2011) Bioorg. Med. Chem. Lett. 21, 4164–4169. DOI: 10.1016/j.bmcl.2011.05.098. View Source
